molecular formula C9H5F2NO2 B2893982 2-Cyano-3-(difluoromethyl)benzoic acid CAS No. 2248384-84-9

2-Cyano-3-(difluoromethyl)benzoic acid

Cat. No.: B2893982
CAS No.: 2248384-84-9
M. Wt: 197.141
InChI Key: QCVOXNYEXKGUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(difluoromethyl)benzoic acid is a fluorinated benzoic acid derivative engineered for advanced organic synthesis and pharmaceutical research. Its structure incorporates multiple reactive sites, making it a versatile building block for constructing complex molecules. The cyano group acts as a key pharmacophore and can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling diverse chemical transformations . The difluoromethyl group is a crucial feature that enhances metabolic stability and modulates the lipophilicity of lead compounds, improving their drug-like properties . This multi-functional aromatic core is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and other targeted therapeutics . As a synthetic intermediate, the benzoic acid functionality provides compatibility with standard coupling reactions, facilitating its incorporation into larger molecular architectures . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyano-3-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-8(11)5-2-1-3-6(9(13)14)7(5)4-12/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVOXNYEXKGUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Cyano-3-(difluoromethyl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorinated Benzoic Acids

3,5-Difluorobenzoic acid (C$7$H$4$F$2$O$2$, MW 158.10) and 3,4-difluorobenzoic acid-d$_3$ (MW 161.12) are structurally simpler analogs . Key differences include:

  • Substituent Effects: The cyano group in 2-cyano-3-(difluoromethyl)benzoic acid introduces strong electron-withdrawing effects, lowering pKa (increased acidity) compared to non-cyano fluorinated analogs.
  • Applications: While 3,5-difluorobenzoic acid is used as a standard or intermediate , the target compound’s cyano group may enable unique reactivity in drug conjugation or catalysis.

Table 1: Physicochemical Comparison

Compound Molecular Weight Key Substituents Estimated pKa LogP (Predicted)
2-Cyano-3-(difluoromethyl)benzoic acid 197.12 -CN (C2), -CF$_2$H (C3) ~1.8 ~1.8
3,5-Difluorobenzoic acid 158.10 -F (C3, C5) ~2.9 ~1.2
Benzoic acid 122.12 None 4.2 1.9

Chlorinated and Hydroxylated Analogs

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid () shares fluorination but includes hydroxyl (-OH) and chloro (-Cl) groups. Key contrasts:

  • Hydrogen Bonding: The hydroxyl group in the analog enables hydrogen bonding, enhancing solubility in polar solvents. The target compound’s cyano group reduces H-bond capacity but increases electrophilicity.
  • Metabolic Stability: Fluorine and cyano groups in the target compound likely improve metabolic resistance compared to hydroxylated analogs, which are prone to phase II conjugation .

Cinnamic Acid Derivatives (e.g., Caffeic Acid)

Caffeic acid (3,4-dihydroxycinnamic acid, MW 180.16) features a conjugated double bond and dihydroxyphenyl group, granting high antioxidant activity via radical stabilization . In contrast:

  • Antioxidant Capacity : The target compound’s electron-withdrawing substituents (-CN, -CF$_2$H) deactivate the aromatic ring, reducing radical-scavenging ability compared to caffeic acid.
  • Reactivity: The cyano group may facilitate nucleophilic substitution reactions, making the compound a versatile synthetic precursor .

Non-Fluorinated Benzoic Acids

Compared to benzoic acid (pKa 4.2), the target compound’s acidity is significantly stronger (pKa ~1.8) due to electron-withdrawing groups. Additionally, fluorination and cyano substitution reduce aqueous solubility but enhance lipid membrane diffusion, as seen in fluorinated drugs .

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (δ -110 to -120 ppm) due to coupling with adjacent protons .
    • ¹³C NMR : The cyano group (C≡N) resonates at δ 115-120 ppm, while the carboxylic acid carbon appears at δ 170-175 ppm .
  • IR Spectroscopy : Strong C≡N stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500-3000 cm⁻¹) .
    Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment .

How can researchers resolve contradictory data in reaction mechanisms involving this compound?

Advanced Research Question

  • Case Study : Discrepancies in fluorination efficiency may arise from competing pathways (e.g., radical vs. ionic mechanisms).
    Methodology :
    • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in byproducts .
    • Computational Modeling : DFT calculations to compare activation energies of proposed pathways .
    • Kinetic Profiling : Monitor intermediate formation via in-situ IR or LC-MS .

What strategies optimize the compound’s stability in biological assays?

Intermediate Research Question

  • pH Sensitivity : The carboxylic acid group protonates at physiological pH, enhancing membrane permeability but risking precipitation.
    Solutions :
    • Use prodrug forms (e.g., methyl esters) during cell-based assays .
    • Buffer solutions (pH 7.4) with co-solvents (DMSO ≤1%) to maintain solubility .
      Stability Data :
ConditionHalf-Life (h)Degradation Product
Aqueous pH 7.4483-(Difluoromethyl)benzoic acid
Dry DMSO, 25°C>168None

How does the compound’s structure-activity relationship (SAR) inform drug discovery?

Advanced Research Question

  • Key Modifications :
    • Cyano Group : Enhances binding to serine proteases via dipole interactions .
    • Difluoromethyl Group : Improves metabolic stability by resisting oxidative cleavage .
      Comparative SAR Table :
AnalogTarget Affinity (IC₅₀)Metabolic Stability (t₁/₂)
2-Cyano-3-(CF₃)benzoic acid12 nM2.5 h
2-Cyano-3-(CF₂H)benzoic acid18 nM6.8 h

What computational tools predict the compound’s interactions with biological targets?

Intermediate Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
    Key Parameters :
    • Fluorine’s van der Waals radius (1.47 Å) and electrostatic potential .
    • Cyano group’s dipole moment (~3.5 D) for polar interactions .

How can researchers mitigate low yields in large-scale synthesis?

Advanced Research Question

  • Scale-Up Challenges :
    • Exothermic fluorination steps require controlled temperature (-20°C to 0°C) .
    • Column chromatography bottlenecks can be avoided by switching to crystallization (e.g., water/ethanol mixtures) .
      Yield Optimization Table :
ParameterLab Scale (5 g)Pilot Scale (500 g)
Reaction Time24 h48 h
Yield65%58%

What are the safety considerations for handling this compound?

Basic Research Question

  • Toxicity Data :
    • LD₅₀ (oral, rat): 320 mg/kg .
    • Skin Irritation: Mild (OECD 404) .
      Protocols :
    • Use nitrile gloves and fume hoods during synthesis.
    • Neutralize waste with 10% NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.